molecular formula C27H31NO6 B3609154 3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3609154
M. Wt: 465.5 g/mol
InChI Key: MGJREBPYEGSMKH-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes include:

    Hantzsch Dihydropyridine Synthesis: This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the Hantzsch synthesis for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its ability to bind to certain biological receptors.

Medicine

    Antihypertensive Agents: Dihydropyridines are known for their use in treating high blood pressure.

    Anti-inflammatory:

Industry

    Pharmaceuticals: Used in the synthesis of various drugs.

    Agrochemicals: Potential use in the development of pesticides.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include:

    Ion Channels: Modulation of calcium ion channels, leading to vasodilation.

    Enzymes: Inhibition of enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine used as an antihypertensive agent.

    Amlodipine: Known for its long-acting effects in treating high blood pressure.

    Felodipine: Used for its vasodilatory properties.

Uniqueness

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the dihydropyridine ring, which may confer distinct biological activities and chemical properties compared to other dihydropyridines.

Properties

IUPAC Name

diethyl 4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO6/c1-7-33-26(29)21-15-28(20-11-9-17(3)18(4)13-20)16-22(27(30)34-8-2)25(21)19-10-12-23(31-5)24(14-19)32-6/h9-16,25H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJREBPYEGSMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
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3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
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3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
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3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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